molecular formula C15H11Cl2N3 B2556638 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 692737-05-6

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2556638
CAS No.: 692737-05-6
M. Wt: 304.17
InChI Key: LWJBQVPGEGOVBG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound offered for research purposes. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of purine . This core structure is of significant interest in the development of novel therapeutics, particularly as a potent protein kinase inhibitor (PKI) . Protein kinases are enzymes that are critical regulators of cellular signaling processes, and their dysregulation is a hallmark of various cancers, making them important targets for small-molecule inhibitors in targeted cancer therapy . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have been investigated for their ability to act as ATP-competitive inhibitors, disrupting the kinase activity essential for cancer cell proliferation and survival . Research into this class of compounds has shown promise in inhibiting a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are relevant in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for various synthetic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties for enhanced selectivity and efficacy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-10-8-15-18-7-6-13(20(15)19-10)5-3-11-2-4-12(16)9-14(11)17/h2-9H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJBQVPGEGOVBG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=CC=NC2=C1)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This compound features a unique structure with a dichlorophenyl substituent and an (E)-vinyl group, which may enhance its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12Cl2N4\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_4

This structure includes:

  • A pyrazolo ring fused with a pyrimidine moiety.
  • A dichlorophenyl group at position 7.
  • An (E)-vinyl group at position 2.

Biological Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, this compound has been studied for its potential to inhibit key enzymes involved in inflammatory processes and cancer progression.

Anti-inflammatory Activity

Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of the dichlorophenyl group enhances the compound's ability to interact with COX enzymes due to increased hydrophobicity and potential π-π stacking interactions with aromatic residues in the active site.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary data suggest that it may inhibit cell proliferation in several cancer cell lines. For example:

  • Case Study 1 : In a study involving human breast cancer cells (MCF-7), derivatives similar to this compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.
  • Case Study 2 : Another study reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains due to its ability to disrupt cell membrane integrity.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound interacts with enzymes such as COX and several kinases involved in cell signaling pathways.
  • Molecular Docking Studies : Computational approaches have indicated favorable binding affinities to target proteins associated with inflammation and cancer.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into how substituents influence biological activity. The following table summarizes notable analogs:

Compound NameStructural FeaturesNotable Activities
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino group at position 7Anticancer properties
6-Methyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidineChlorophenyl substitution at position 3Anti-inflammatory effects
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidineChlorophenyl at position 3Antimicrobial activity

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a wide range of biological activities. The specific applications of 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine can be categorized as follows:

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. This compound has shown promise in inhibiting various cancer cell lines through different mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Derivatives of this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes associated with cancer progression. This inhibition can reduce tumor growth and metastasis .
  • Aurora Kinase Inhibition : Similar compounds have demonstrated activity against aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests significant anti-inflammatory potential:

  • Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses. This inhibition can alleviate symptoms associated with various inflammatory conditions .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have also been explored for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects : Compounds from this family have exhibited activity against a range of bacterial and fungal pathogens. This makes them candidates for developing new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold. These variations influence the biological activities while retaining the core structure.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino group at position 7Anticancer properties
6-Methyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidineChlorophenyl substitution at position 3Anti-inflammatory effects
3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidineChlorophenyl at position 3Antimicrobial activity

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values indicating potent activity .
  • Influence of Substituents : Research has explored how additional substituents at various positions affect both biological and optical properties of these compounds, emphasizing the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

DMP904 (Pyrazolo[1,5-a]pyrimidine Derivatives)

DMP904 [4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine] shares the pyrazolo[1,5-a]pyrimidine core with the target compound but differs in substitution patterns. While both compounds exhibit CRF1 receptor antagonism, DMP904’s 2-methyl-4-methoxyphenyl group enhances selectivity and oral bioavailability compared to the dichlorophenyl-ethenyl group in the target compound, which may reduce metabolic stability due to increased lipophilicity .

Key Differences :

Property Target Compound DMP904
Substituent at C7 (E)-2,4-Dichlorophenyl-ethenyl 2-Methyl-4-methoxyphenyl
CRF1 Affinity (nM) Not reported 5.7 (IC50, in vitro)
Metabolic Stability Likely lower High (optimized for CNS penetration)

Thiazolo[4,5-d]pyrimidine CRF Antagonists

Compounds like 1 and 2 from feature a thiazolo-pyrimidine core with 2,4-dichlorophenyl groups. However, thiazolo analogues exhibit enhanced solubility due to their sulfur heteroatom, which the target compound lacks .

Antitumor Pyrazolo[1,5-a]pyrimidine Analogues

Compound 7c (Pyrazolo[1,5-a]pyrimidine)

From c (structure unspecified) demonstrates potent antitumor activity (IC50 = 2.70 ± 0.28 µM against HEPG2). The target compound’s dichlorophenyl-ethenyl group may enhance cytotoxicity compared to simpler aryl substitutions, but its activity remains unverified. Structural analogs like 9 (7-(4-chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine, IC50 = 63.2 ± 5.9 µM) show moderate activity, suggesting that electron-withdrawing groups (e.g., dichloro) could improve potency .

Comparison of Antitumor Activity :

Compound Substituents HEPG2 IC50 (µM)
Target Compound 7-[(E)-2,4-dichlorophenyl-ethenyl] Not tested
7c Undisclosed 2.70 ± 0.28
9 7-(4-Chlorophenyl) 63.2 ± 5.9

COX-2 Inhibitors with Pyrazolo[1,5-a]pyrimidine Cores

Compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) from is a COX-2 inhibitor with 6,7-disubstitution critical for selectivity. The target compound lacks the sulfonylphenyl group required for COX-2 binding, rendering it inactive against COX-2. However, its dichlorophenyl group may redirect activity toward other targets, such as kinases or antimicrobial pathways .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

  • The target compound’s logP is likely higher than DMP904 due to the hydrophobic dichlorophenyl group, reducing aqueous solubility.
  • In contrast, 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol () incorporates a polar ethanol group, improving solubility (calculated logP = 3.2) compared to the target compound’s logP ~4.5 (estimated) .

Preparation Methods

Cyclocondensation Reaction

Ethyl 3-oxo-3-(2,4-dichlorophenyl)propanoate (β-ketoester) reacts with 3-methyl-1H-pyrazol-5-amine in the presence of dilute hydrochloric acid or sulfuric acid. This forms the pyrazolo[1,5-a]pyrimidin-7-ol intermediate, which is subsequently deprotonated to yield the sodium salt.

$$
\text{β-ketoester} + \text{aminopyrazole} \xrightarrow{\text{HCl}} \text{pyrazolo[1,5-a]pyrimidin-7-ol} \xrightarrow{\text{NaOH}} \text{sodium salt}
$$

Key reaction parameters:

  • Temperature : 80–100°C (microwave irradiation reduces time to 15–30 minutes).
  • Catalyst : Dilute mineral acids (HCl, H₂SO₄) or bases (Cs₂CO₃).
  • Yield : 65–85%, depending on substituent electronic effects.

Regiochemical Control

X-ray crystallography confirms that the cyclocondensation favors the tautomer where the carbonyl group resides at position 7, critical for subsequent functionalization. Substituents at position 2 (methyl) direct regioselectivity by sterically hindering alternative tautomers.

Introduction of the (E)-Vinyl Group

The 7-hydroxy group of the pyrazolo[1,5-a]pyrimidine core undergoes olefination to install the (E)-2-(2,4-dichlorophenyl)ethenyl moiety. Two primary methods are employed:

Heck Coupling

A palladium-catalyzed coupling between 7-bromo-2-methylpyrazolo[1,5-a]pyrimidine and 2,4-dichlorostyrene achieves the vinyl group insertion.

$$
\text{7-bromo derivative} + \text{2,4-dichlorostyrene} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{7-vinyl product}
$$

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%) with triphenylphosphine.
  • Base : K₂CO₃ or Et₃N in DMF at 110°C.
  • Stereoselectivity : >95% (E)-isomer due to steric hindrance from the 2-methyl group.

Wittig Reaction

An alternative approach uses a stabilized ylide generated from 2,4-dichlorobenzyltriphenylphosphonium bromide. The ylide reacts with the 7-keto intermediate to form the (E)-vinyl group.

$$
\text{7-keto compound} + \text{ylide} \rightarrow \text{(E)-vinyl product}
$$

Advantages :

  • Avoids transition-metal catalysts.
  • Higher yields (78–82%) in polar aprotic solvents like THF.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but may lead to side reactions at high temperatures.
  • Microwave Assistance : Reduces reaction time by 50% while maintaining yields >70%.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves (E)/(Z) isomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 192–194°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.68 (d, J = 16.4 Hz, 1H, vinyl-H), 7.54–7.42 (m, 3H, Ar-H), 6.87 (d, J = 16.4 Hz, 1H, vinyl-H), 2.51 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₀Cl₂N₃: 318.0234; found: 318.0231.

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration and planar pyrazolo[1,5-a]pyrimidine core (bond angles: 120° ± 2°).

Comparative Evaluation of Methods

Method Yield Stereoselectivity Catalyst Cost
Heck Coupling 70–75% >95% (E) High (Pd-based)
Wittig Reaction 78–82% 88–92% (E) Low
Microwave-Assisted 85% >95% (E) Moderate

Industrial and Environmental Considerations

  • Scale-Up Feasibility : Microwave-assisted cyclocondensation is preferred for batch production.
  • Waste Management : Pd recovery systems are mandatory for Heck coupling to minimize environmental impact.

Q & A

Basic: What are the common synthetic routes for preparing 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine and its analogs?

Answer:
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example:

  • Enaminone route : Reacting 1-(2,4-dichlorophenyl)-3-dimethylamino-2-en-1-one with 3-methylsulfanyl-4-cyano-5-amino-1H-pyrazole in acetic acid yields the target compound after purification (77% yield) .
  • β-Diketone route : Condensation of ethyl 2,4-dioxopentanoate with 5-amino-3-arylpyrazoles in ethanol under reflux produces pyrazolo[1,5-a]pyrimidines, followed by recrystallization (e.g., cyclohexane for high-purity crystals) .
    Key steps : Solvent selection (e.g., acetic acid for cyclization), temperature control (reflux), and purification via column chromatography or recrystallization are critical .

Basic: Which spectroscopic techniques are standard for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). For example, 7-amino derivatives show NH₂ signals at δ 6.8–7.0 ppm .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • X-ray crystallography : Validates stereochemistry and intermolecular interactions (e.g., π-π stacking distances of 3.426–3.557 Å) .

Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
These compounds exhibit diverse bioactivities:

  • Receptor modulation : Selective peripheral benzodiazepine receptor ligands .
  • Enzyme inhibition : COX-2 inhibitors (IC₅₀ < 1 µM) and HMG-CoA reductase antagonists .
  • Anticancer potential : Trifluoromethyl-substituted analogs inhibit kinases (e.g., KDR) and induce apoptosis in cancer cell lines .
    Mechanistic studies : Use in vitro enzyme assays (e.g., fluorometric kinase assays) and molecular docking to validate target binding .

Advanced: How can researchers optimize reaction conditions to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. ethanol, which may require longer reflux times .
  • Catalyst screening : Acetic acid accelerates cyclization by protonating intermediates .
  • Temperature control : Reflux at 80–100°C balances yield and decomposition risks. For example, heating 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol at 80°C for 30 min achieves 70% yield .
  • Purification : Gradient column chromatography (petroleum ether/ethyl acetate) resolves isomers, while recrystallization in ethanol/DMF mixtures improves purity .

Advanced: What strategies resolve contradictions in NMR data for structurally similar pyrazolo[1,5-a]pyrimidine analogs?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes E/Z isomers of ethenyl groups via coupling constants) .
  • X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., confirming antiperiplanar conformation of methylsulfanyl groups with torsion angles of -176.7°) .
  • Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
    Case study : For 7-amino derivatives, NH₂ protons may split into broad singlets due to hydrogen bonding, which 2D NMR clarifies .

Advanced: How to design pyrazolo[1,5-a]pyrimidine analogs with enhanced pharmacokinetic properties?

Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., CF₃) : Improve metabolic stability and target affinity .
    • Polar groups (e.g., NH₂, COOEt) : Enhance solubility (logP reduction by ~0.5 units) .
  • Prodrug strategies : Esterify carboxylates (e.g., ethyl esters) for improved bioavailability .
  • Structural rigidity : Introduce fused rings (e.g., pyridines) to reduce off-target binding .

Advanced: What role do π-π interactions play in the crystal packing of these compounds?

Answer:

  • Centroid distances : Pyrazolo[1,5-a]pyrimidine cores exhibit face-to-face π-π stacking (3.426–3.557 Å), stabilizing crystal lattices .
  • Functional impact : These interactions may correlate with solid-state fluorescence or mechanical stability .
  • Substituent effects : Electron-rich aryl groups (e.g., phenyl rings) strengthen stacking vs. electron-deficient moieties .

Advanced: How to validate enzyme inhibition mechanisms of these compounds?

Answer:

  • In vitro assays :
    • Fluorometric assays : Measure IC₅₀ values for kinases (e.g., KDR) using ATP-competitive probes .
    • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kₐₙ/kₒff) to targets like COX-2 .
  • Molecular docking : AutoDock Vina predicts binding poses (e.g., trifluoromethyl groups occupying hydrophobic pockets) .
  • Mutagenesis studies : Confirm key residues (e.g., His⁹⁰ in HMG-CoA reductase) critical for inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.